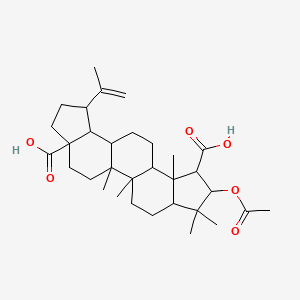![molecular formula C26H26N2O6S B12105422 N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)
N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the isochromen-7-yl core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the methanesulfonamide group: This can be achieved through the reaction of the isochromen-7-yl intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridin-3-yl group: This step involves the coupling of the pyridin-3-yl moiety to the isochromen-7-yl core, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the tert-butyl and methoxy groups: These groups can be introduced through alkylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N’-tert-Butyl-3-Methoxy-2-Methylbenzohydrazide
- Methoxyfenozide
- Indole derivatives
Uniqueness
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxo-isochromen-7-yl]methanesulfonamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities.
Propiedades
Fórmula molecular |
C26H26N2O6S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
N-[3-[3-tert-butyl-2-methoxy-5-(2-oxo-1H-pyridin-3-yl)phenyl]-1-oxoisochromen-7-yl]methanesulfonamide |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2,3)21-12-16(18-7-6-10-27-24(18)29)11-20(23(21)33-4)22-13-15-8-9-17(28-35(5,31)32)14-19(15)25(30)34-22/h6-14,28H,1-5H3,(H,27,29) |
Clave InChI |
KFKYTAVFBQWLAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)O2)C4=CC=CNC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)








![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)
